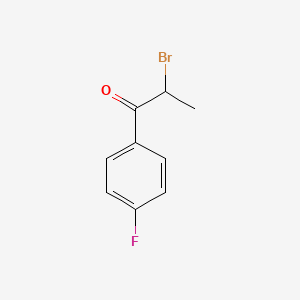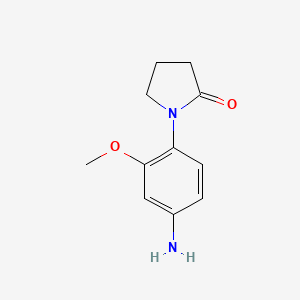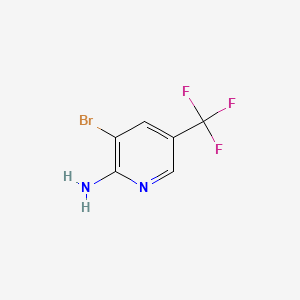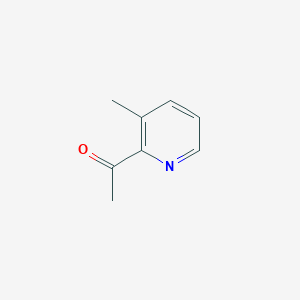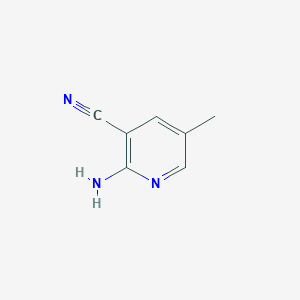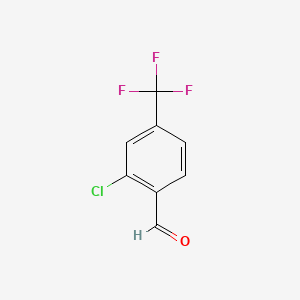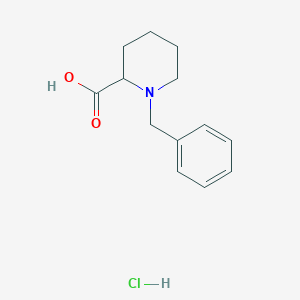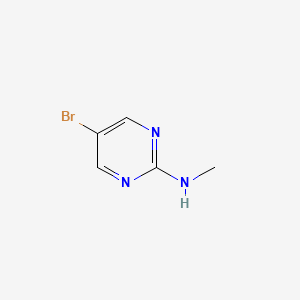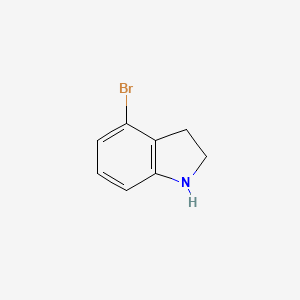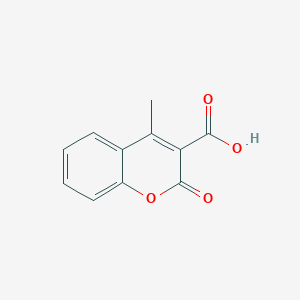
4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Vue d'ensemble
Description
4-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a compound that belongs to the class of chromenes, which are heterocyclic compounds containing a benzopyran nucleus. Chromenes and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of chromene derivatives can be complex, involving multiple steps and various reagents. For instance, a two-stage method has been developed for the synthesis of a selenophene-containing polycyclic heterocycle, which is structurally related to chromene carboxylic acids . Another study reports a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds, synthesized from commercially available precursors through Vilsmeier reaction and oxidation . These methods highlight the synthetic versatility and the importance of optimizing reaction conditions for the preparation of chromene derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the molecular structure of a selenophene-containing chromene derivative was confirmed by X-ray crystallography . Similarly, the structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was elucidated using X-ray diffraction, providing detailed crystallographic information . These studies demonstrate the importance of structural analysis in confirming the identity and purity of synthesized chromene compounds.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, a metal-free C–C/C–O bond formation method has been developed for the synthesis of pyrano[3,2-c]chromene derivatives, showcasing the ability to form complex structures under metal-free conditions . Additionally, the synthesis and reactions of halogenated chromene carboxylic acids have been described, with the molecular structure of a precursor determined by NMR and X-ray crystallography . These studies illustrate the reactivity of chromene derivatives and their potential for generating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For example, the crystal structure of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that the molecules are essentially planar and exhibit specific conformations, which may affect their physical properties and reactivity . The crystallographic study of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid provided insights into its solid-state properties, such as unit cell dimensions and crystal packing . Understanding these properties is crucial for the development of chromene-based materials and for their application in various fields.
Applications De Recherche Scientifique
-
Application in Synthesis of Photoactive Cellulose Derivatives
- Scientific Field : Materials Science
- Application Summary : A similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, was used to prepare photoactive derivatives of cellulose . These water-soluble polyelectrolytes decorated with photochemically active chromene moieties can be used to design smart materials .
- Methods of Application : The biopolymer cellulose was esterified with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .
- Results or Outcomes : The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .
-
Biological Activities of 2H/4H-Chromenes
- Scientific Field : Medicinal and Pharmaceutical Chemistry
- Application Summary : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
- Results or Outcomes : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency .
-
Biological Activities of 2H/4H-Chromenes
- Scientific Field : Medicinal and Pharmaceutical Chemistry
- Application Summary : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
- Results or Outcomes : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency .
Propriétés
IUPAC Name |
4-methyl-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSARNBSOWZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519587 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
833-31-8 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



